molecular formula C10H9ClN2O2 B3061170 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 5973-29-5

7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B3061170
CAS No.: 5973-29-5
M. Wt: 224.64 g/mol
InChI Key: FNTLWYZULYTGHD-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their therapeutic effects, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with methyl acetoacetate in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies related to its interaction with biological targets, such as GABA receptors.

    Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: It is utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, which modulates the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione

Uniqueness

7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its specific substitution pattern and the presence of a chloro group at the 7-position. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities and efficacies at the GABA-A receptor, leading to variations in its pharmacological effects.

Properties

IUPAC Name

7-chloro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTLWYZULYTGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431193
Record name 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5973-29-5
Record name 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloroisatoic anhydride 401 (20 g, 101 mmol) and sarcosine (9.02 g, 101 mmol) in DMSO (160 mL) was heated at 150° C. for 5 hr, cooled to room temperature and poured into ice water (750 mL) to furnish a light brown precipitate. This solid was collected by filtration, washed with water (3×200 mL) and dried. The benzodiazepine 402 was obtained as a light brown solid (19 g, 84% yield). This material was used directly in the next experiment.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 2
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 3
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 4
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 5
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 6
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

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